1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone
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Overview
Description
Synthesis Analysis
This involves the study of how the compound can be synthesized from its constituent elements or from other compounds. It includes the reactions involved, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the conditions required for the reactions, the products formed, and the mechanism of the reactions .Physical and Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications
Antimicrobial and Antitumor Activities
1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone and its derivatives have shown promising applications in the field of medicinal chemistry, especially due to their antimicrobial and antitumor properties. A study prepared a series of compounds by coupling diazonium salt of aniline derivatives with 2-(4-chlorobenzoylmethylene)-6-methyl-4(3H)-pyrimidinone, which were then evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited moderate activity. Furthermore, their antitumor activity was assessed against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI), USA, revealing good cytotoxic activities. Additionally, these compounds were screened for their 5α-reductase inhibitor activity, showing varying degrees of activity among the tested compounds (Edrees et al., 2010).
Biological Activity and Membrane Stabilization
Another research direction involves exploring the physiological properties of new sulfur- and nitrogen-containing derivatives. A specific compound was characterized by its significant antioxidant effect and its ability to stabilize biological membranes, particularly erythrocytes, at low concentrations. This compound also exhibited an increase in mitochondrial membrane potential, likely due to its ability to bind to carrier proteins. Virtual predictions of the spectrum of biological activity revealed several promising properties for drug development (Farzaliyev et al., 2020).
Anti-tubercular Evaluation
A novel synthesis approach led to the creation of highly substituted pyridine derivatives, which were evaluated for their anti-tubercular activity. Among these, 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile showed potent inhibitory activity against Mycobacterium tuberculosis (MTB) with a minimum inhibitory concentration (MIC) lower than that of ethambutol and pyrazinamide. This highlights its potential as a candidate for anti-tubercular drug development (Manikannan et al., 2010).
Anti-Inflammatory Activity
Research into anti-inflammatory compounds led to the synthesis of derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone. These compounds were tested for their anti-inflammatory activity using the carrageenan-induced paw edema test on Wistar albino rats. The findings indicated that certain derivatives exhibited remarkable anti-inflammatory activity, comparable to that of indomethacin, suggesting their potential use in treatments with reduced risk of gastric irritation (Karande & Rathi, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanyl-4-methylpyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-8-12(9(2)17)7-15-13(16-8)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVMUIGGNQRQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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